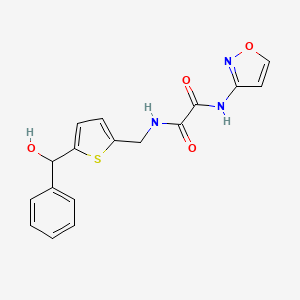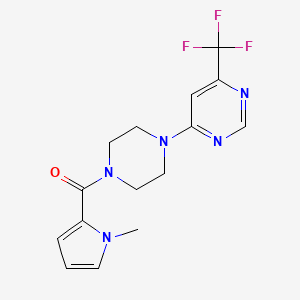
7-chloro-1-(4-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1-(4-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potassium Channel Openers and Insulin Secretion Inhibitors
Compounds related to this chemical structure, specifically 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, have been shown to act as ATP-sensitive potassium channel openers. They have been studied for their effect on rat pancreatic islets and rat aorta rings, indicating their potential in modulating insulin secretion and vascular muscle relaxation (de Tullio et al., 2005).
Antibacterial Activity
Derivatives containing fluoroindole structures have been synthesized and evaluated for their antibacterial activity. This includes testing against Gram-positive and Gram-negative bacteria, such as Staphylococcus albus and Escherichia coli (Joshi et al., 1981).
Larvicidal Activity
Certain derivatives, specifically pyrimidine-linked morpholinophenyl derivatives, have shown significant larvicidal activity. This activity was observed against third instar larvae, indicating potential applications in pest control (Gorle et al., 2016).
Gastrokinetic Agents
Research into benzamides with a substituted 2-(aminomethyl)morpholine group, including compounds similar to the queried structure, has shown potential as gastrokinetic agents. These compounds were evaluated for their effect on gastric emptying, comparing favorably with existing treatments like cisapride and metoclopramide (Kato et al., 1991).
Antitumor Agents
Sulfonamide derivatives containing fluorine elements have been designed and synthesized as potential antitumor agents. These compounds showed promising antitumor activity with low toxicity, indicating their potential in cancer treatment (Huang et al., 2001).
Synthesis of Antimicrobial Agents
Compounds structurally related to the queried chemical have been synthesized for their antimicrobial properties. These include benzothiazines with antimicrobial potential, suggesting applications in combating microbial infections (Rathore & Kumar, 2006).
Cognitive Enhancers
Derivatives of benzothiadiazine have been studied for their role as cognitive enhancers. These compounds act as positive allosteric modulators of AMPA receptors and show potential for oral administration to enhance cognitive functions (Francotte et al., 2010).
Propriétés
IUPAC Name |
[7-chloro-1-[(4-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c20-14-3-6-17-16(11-14)24(12-13-1-4-15(21)5-2-13)22-18(29(17,26)27)19(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEQOQDUVZMCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
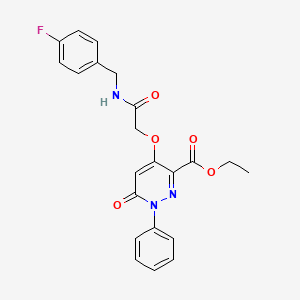
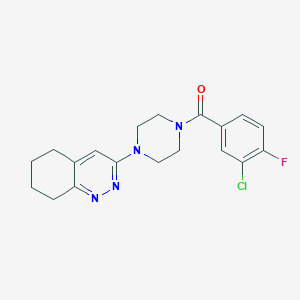
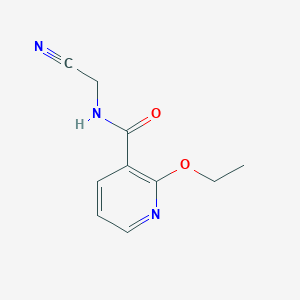
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
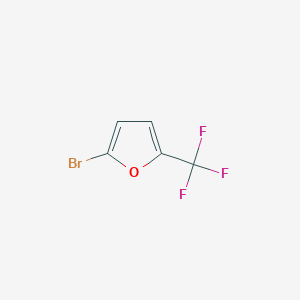
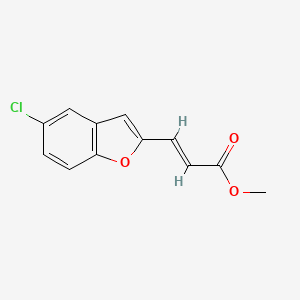
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
